N-methyl-2-adamantanamine hydrochloride

ion channel pharmacology nicotinic acetylcholine receptor neuromuscular junction

N-Methyl-2-adamantanamine hydrochloride (CAS 10523-69-0), also designated as N-methyltricyclo[3.3.1.1³,⁷]decan-2-amine hydrochloride, is a secondary amine derivative belonging to the adamantane class of polycyclic cage compounds. This compound features the rigid tricyclic adamantane scaffold substituted with an N-methylamino group at the 2-position, distinguishing it structurally from the 1-aminoadamantane clinical agents amantadine and memantine.

Molecular Formula C11H20ClN
Molecular Weight 201.73 g/mol
CAS No. 10523-69-0
Cat. No. B085703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-adamantanamine hydrochloride
CAS10523-69-0
SynonymsN-Methyl-2-adamantanamine hydrochloride
Molecular FormulaC11H20ClN
Molecular Weight201.73 g/mol
Structural Identifiers
SMILESCNC1C2CC3CC(C2)CC1C3.Cl
InChIInChI=1S/C11H19N.ClH/c1-12-11-9-3-7-2-8(5-9)6-10(11)4-7;/h7-12H,2-6H2,1H3;1H
InChIKeyZQIAMRFXENPTIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2-Adamantanamine Hydrochloride (CAS 10523-69-0): Research-Grade Adamantane Derivative for Ion Channel and Neurological Studies


N-Methyl-2-adamantanamine hydrochloride (CAS 10523-69-0), also designated as N-methyltricyclo[3.3.1.1³,⁷]decan-2-amine hydrochloride, is a secondary amine derivative belonging to the adamantane class of polycyclic cage compounds [1]. This compound features the rigid tricyclic adamantane scaffold substituted with an N-methylamino group at the 2-position, distinguishing it structurally from the 1-aminoadamantane clinical agents amantadine and memantine [2]. N-Methyl-2-adamantanamine hydrochloride is supplied as a crystalline hydrochloride salt and is employed as a research tool and synthetic intermediate in the investigation of aminoadamantane pharmacology, including ion channel modulation and neuropharmacological target engagement .

Critical Procurement Distinctions for N-Methyl-2-Adamantanamine Hydrochloride: Substitution Position and N-Alkyl Chain Length Dictate Target Engagement


Within the aminoadamantane chemical space, small structural modifications produce profound and quantifiable differences in biological activity that preclude simple analog substitution. The position of the amine substituent on the adamantane cage—1-position versus 2-position—fundamentally alters molecular geometry and target interaction profiles [1]. Furthermore, the length of the N-alkyl adduct (methyl, ethyl, propyl, butyl) generates a well-documented rank order of potency across multiple ion channel targets that does not follow a simple linear relationship with chain length [2]. N-Methyl-2-adamantanamine hydrochloride (NMA) occupies a distinct and non-interchangeable position within this structure-activity landscape, exhibiting specific potency values that differentiate it from both the parent amantadine and its longer-chain N-alkyl homologs in nicotinic acetylcholine receptor channel blockade assays [3].

Comparative Performance Metrics for N-Methyl-2-Adamantanamine Hydrochloride: Head-to-Head Potency Data Against Amantadine and N-Alkyl Homologs


N-Methyl-2-Adamantanamine Exhibits 8.7-Fold Greater Potency Than Amantadine in Inhibiting Indirect Muscle Twitch via Ion Channel Blockade

In a direct comparative study of amantadine and its N-alkyl-substituted analogues, N-methyl-2-adamantanamine (designated NMA) demonstrated significantly enhanced potency relative to the parent compound amantadine in blocking the indirectly elicited muscle twitch in frog sartorius muscle preparations [1]. NMA achieved effective blockade at 15 µM, whereas amantadine required 130 µM to produce comparable inhibition [2]. This 8.7-fold improvement in potency positions NMA as a more sensitive pharmacological probe for nicotinic acetylcholine receptor (AChR) ion channel studies compared to the 1-aminoadamantane scaffold [3].

ion channel pharmacology nicotinic acetylcholine receptor neuromuscular junction structure-activity relationship

NMA Demonstrates Intermediate End-Plate Current Inhibition Potency (42 µM) in Head-to-Head Comparison with Amantadine (64 µM) and NNDEA (<0.5 µM)

Using voltage-clamp electrophysiology at -90 mV membrane potential, N-methyl-2-adamantanamine (NMA) inhibited peak end-plate current (EPC) amplitude with a potency of 42 µM, placing it between amantadine (64 µM) and the more potent N-ethyl (NEA, 19 µM) and N,N-diethyl (NNDEA, <0.5 µM) analogs [1]. This quantitative ranking provides a clear basis for selecting NMA as an intermediate-potency tool compound for nicotinic AChR channel studies. Notably, NMA and amantadine both exhibited voltage-dependent blockade restricted to negative membrane potentials, whereas longer-chain analogs (NPA, NBA, NNDEA) additionally depressed EPC amplitude at positive membrane potentials [2].

electrophysiology end-plate current ion channel blockade voltage-clamp

NMA Binds Nicotinic AChR Channel Sites with Ki of 30 µM: 2-Fold Higher Affinity Than Amantadine (Ki 60 µM) in Radioligand Displacement Assays

In competitive radioligand binding studies using [³H]perhydrohistrionicotoxin ([³H]H₁₂-HTX) to probe the ionic channel sites of the nicotinic acetylcholine receptor in Torpedo electroplax membranes, N-methyl-2-adamantanamine (NMA) exhibited a Ki of 30 µM, representing a 2-fold improvement in binding affinity compared to amantadine (Ki 60 µM) [1]. This binding affinity ranking (NEA = NNDEA, 15 µM > NMA, 30 µM > NPA = NBA, 40 µM > amantadine, 60 µM) correlates with functional blockade of the indirect muscle twitch and peak EPC amplitude, establishing NMA as an intermediate-affinity ligand for the AChR channel pore [2].

radioligand binding receptor pharmacology ion channel binding affinity

2-Alkyl-2-Aminoadamantane Scaffold Retains In Vitro Activity Against Amantadine-Resistant Influenza A (H1N1) Bearing M2 S31N Mutation

A systematic evaluation of 2-adamantanamines with varying alkyl adducts demonstrated that compounds based on the 2-aminoadamantane scaffold, including the 2-methyl-2-aminoadamantane analog structurally related to NMA, retain in vitro antiviral activity against influenza A strains harboring the M2 S31N mutation that confers resistance to amantadine and rimantadine [1]. The addition of a single CH₂ group to the methyl adduct of the amantadine/rimantadine analog enabled activity against two M2 S31N viral strains, A/Calif/07/2009 (H1N1) and A/PR/8/34 (H1N1) . In contrast to wild-type virus which developed resistance within a single passage, the S31N mutant required >8 passages to develop resistance in vitro, and the resistant virus exhibited no mutations in M2 TMD [2].

antiviral resistance influenza A M2 proton channel structure-activity relationship

Recommended Research Applications for N-Methyl-2-Adamantanamine Hydrochloride Based on Comparative Performance Evidence


Nicotinic Acetylcholine Receptor Ion Channel Pharmacology Studies

N-Methyl-2-adamantanamine hydrochloride is optimally suited for electrophysiological and radioligand binding studies of nicotinic acetylcholine receptor (AChR) ion channels requiring an intermediate-potency blocker. With quantified potency values of 15 µM for indirect twitch inhibition, 42 µM for EPC inhibition at -90 mV, and Ki 30 µM for [³H]H₁₂-HTX binding displacement, NMA provides a precisely calibrated tool compound positioned between amantadine (weaker) and NEA/NNDEA (stronger) [1]. This intermediate potency profile is particularly valuable for mechanistic studies where saturation of channel binding sites or excessive current suppression would confound experimental interpretation [2].

Structure-Activity Relationship (SAR) Studies of Aminoadamantane Ion Channel Modulators

As a well-characterized member of the N-alkyl amantadine analog series with published quantitative potency data across multiple assay endpoints, NMA serves as an essential reference compound for SAR investigations. Researchers developing novel adamantane-based ion channel modulators can benchmark their compounds against NMA's established performance metrics (15 µM twitch inhibition, 42 µM EPC inhibition, 30 µM binding Ki) to contextualize potency gains or losses resulting from scaffold modifications [3].

Antiviral Resistance Mechanism Studies in Influenza A M2 Proton Channel Research

N-Methyl-2-adamantanamine hydrochloride, as a 2-aminoadamantane derivative, is applicable for investigating alternative antiviral mechanisms against amantadine-resistant influenza A strains. Published evidence demonstrates that the 2-alkyl-2-aminoadamantane scaffold retains in vitro activity against M2 S31N mutant viruses (A/Calif/07/2009 H1N1 and A/PR/8/34 H1N1) that are resistant to 1-aminoadamantane-based therapeutics [4]. Furthermore, the delayed resistance development (>8 passages) observed with this scaffold class provides a distinctive resistance profile for mechanistic interrogation [5].

Voltage-Dependent Ion Channel Blockade Mechanistic Studies

The distinct voltage dependence profile of NMA—exhibiting end-plate current inhibition restricted to negative membrane potentials without the positive-potential effects observed with longer-chain analogs (NPA, NBA, NNDEA)—makes this compound a uniquely suitable tool for dissecting voltage-dependent gating mechanisms in ion channel research [6]. This property allows researchers to isolate voltage-sensitive channel conformations without introducing confounding blockade at depolarized potentials.

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